molecular formula C23H26ClN3 B12789694 Piperazine, 1-((5-(4-chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- CAS No. 146204-44-6

Piperazine, 1-((5-(4-chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl-

Cat. No.: B12789694
CAS No.: 146204-44-6
M. Wt: 379.9 g/mol
InChI Key: SOLADHUNVIQDNM-UHFFFAOYSA-N
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Description

Piperazine, 1-((5-(4-chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a piperazine ring, a pyrrole ring, and a chlorophenyl group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves several key steps, including cyclization, substitution, and protection-deprotection reactions. One common method for synthesizing piperazine derivatives is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another approach involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of piperazine derivatives often involves scalable and efficient methods. For example, the reaction of ethyl piperazine with 4-chloro nitrobenzene in the presence of anhydrous potassium carbonate and methanol as a solvent can yield the desired piperazine derivative . This method is advantageous due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

Piperazine derivatives can undergo various types of chemical reactions, including:

    Oxidation: Piperazine derivatives can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for piperazine derivatives. These reactions often involve halogenated compounds and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperazine derivatives can yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted piperazine derivatives with different functional groups.

Scientific Research Applications

Piperazine, 1-((5-(4-chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets and pathways. For example, piperazine H1 receptor antagonists have higher affinity to H1 receptors than histamine, making them effective in treating allergies . The exact mechanism of action for this specific compound may involve similar interactions with molecular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Levocetirizine: A piperazine derivative used as an antihistamine.

    Cetirizine: Another antihistamine with a similar structure.

    Aripiprazole: A piperazine derivative used as an antipsychotic.

Uniqueness

Piperazine, 1-((5-(4-chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives. Its structure allows for potential interactions with a variety of molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

146204-44-6

Molecular Formula

C23H26ClN3

Molecular Weight

379.9 g/mol

IUPAC Name

1-[[5-(4-chlorophenyl)-2-methyl-1-phenylpyrrol-3-yl]methyl]-4-methylpiperazine

InChI

InChI=1S/C23H26ClN3/c1-18-20(17-26-14-12-25(2)13-15-26)16-23(19-8-10-21(24)11-9-19)27(18)22-6-4-3-5-7-22/h3-11,16H,12-15,17H2,1-2H3

InChI Key

SOLADHUNVIQDNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C

Origin of Product

United States

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